Isotaxiresinol

Description

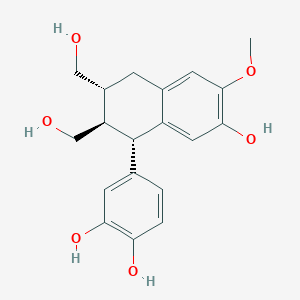

Structure

3D Structure

Properties

IUPAC Name |

4-[(1S,2R,3R)-7-hydroxy-2,3-bis(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-25-18-6-11-4-12(8-20)14(9-21)19(13(11)7-17(18)24)10-2-3-15(22)16(23)5-10/h2-3,5-7,12,14,19-24H,4,8-9H2,1H3/t12-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLVRVYXAHDDLB-PJFSTRORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346133 | |

| Record name | Isotaxiresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26194-57-0 | |

| Record name | Isotaxiresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution of Isotaxiresinol in Biological Systems

Plant Sources and Isolation Methodologies

Isotaxiresinol has been identified and isolated from a variety of plant species, with a notable presence in the Taxus genus.

Isolation from Taxus Species

This compound has been extensively isolated from several species within the Taxus genus, commonly known as yews.

Taxus yunnanensis : This compound has been isolated from Taxus yunnanensis, where it is recognized as a lignan (B3055560) and a plant metabolite. medchemexpress.comchemsrc.comchemicalbook.com Phytochemical investigations of the wood of Taxus yunnanensis have identified this compound as a major component, with a reported yield of 0.9777%. researchgate.net It is also the main lignan isolated from the water extract of the wood of Taxus yunnanensis. researchgate.net

Taxus baccata : this compound has been extracted from the heartwood of the English yew, Taxus baccata. medchemexpress.comchemicalbook.comrsc.org It has also been reported in other parts of Taxus baccata. nih.gov

Taxus cuspidata : This lignan has been identified in the wood and roots of the Far-East yew, Taxus cuspidata. researchgate.net It was isolated from the roots of Taxus cuspidata (Japanese yew). researchgate.net

Taxus x media : this compound has been isolated from the roots of Taxus x media cv. Hicksii. researchgate.netresearchgate.net

Taxus wallichiana : this compound has been isolated and purified from the branches of Taxus wallichiana. medchemexpress.comambeed.cn It has also been reported in the roots of Taxus wallichiana as one of the phenolic constituents. niscpr.res.inresearchgate.netecomole.com Furthermore, it was previously isolated from the heartwood of Taxus wallichiana. niscpr.res.in

Occurrence in Other Plant Genera

Beyond the Taxus genus, this compound has been found in other plant genera, indicating a broader distribution in the plant kingdom.

Austrocedrus chilensis : This lignan has been isolated from the methanolic extracts of the heartwood of Austrocedrus chilensis, a Chilean Cupressaceae species. researchgate.net

Sambucus williamsii Hance : this compound is a lignan compound found in Sambucus williamsii Hance, also known as elderberry, a traditional Chinese medicinal plant. dntb.gov.uagoogle.comnih.govresearchgate.net

Distribution within Plant Tissues

This compound is distributed across various tissues within the plants where it occurs, suggesting diverse physiological roles.

Table 1: Distribution of this compound in Plant Tissues

| Plant Species | Plant Tissue(s) | References |

| Taxus yunnanensis | Wood, Heartwood | researchgate.netresearchgate.net |

| Taxus baccata | Heartwood, other parts | nih.govmedchemexpress.comchemicalbook.comrsc.org |

| Taxus cuspidata | Wood, Roots, Bark, Stems, Needles | researchgate.netresearchgate.net |

| Taxus x media | Roots, Needles | researchgate.netresearchgate.neticm.edu.pl |

| Taxus wallichiana | Branches, Roots, Heartwood, Leaves | medchemexpress.comambeed.cnniscpr.res.inresearchgate.netecomole.com |

| Austrocedrus chilensis | Heartwood | researchgate.net |

| Sambucus williamsii Hance | Roots, Stems, Leaves, Fruits (as lignan component) | nih.gov |

In Taxus cuspidata, high-performance liquid chromatography (HPLC) data has shown that wood, bark, roots, stems, and needles contain varying amounts of lignans (B1203133), including this compound. researchgate.net Similarly, the presence of lignans has been confirmed in almost all parts of Taxus x media, including bark, heartwood, needles, and roots. icm.edu.pl

This compound as a Plant Metabolite

This compound is classified as a plant metabolite, playing a role in the plant's intrinsic biochemical processes. nih.govmedchemexpress.comchemsrc.comchemicalbook.com

Role in Plant Defense Mechanisms

Lignans, as a class of phenylpropanoids, exhibit a wide array of biological activities and are known to have a primary physiological role in plant defense, particularly in heartwood and seed-forming tissues. icm.edu.pl Plant secondary metabolites (SMs), which include lignans like this compound, are crucial components of a plant's defense system against various threats such as herbivores, pathogens, and environmental stresses. interesjournals.orgnih.govscitechnol.com These compounds are not directly involved in growth or reproduction but serve specialized roles in response to environmental challenges. interesjournals.org

Phenolic compounds, a category that encompasses lignans, act as antioxidants, UV protectants, and deterrents to herbivores. interesjournals.orgscitechnol.com They can make plants unpalatable or toxic, discouraging feeding. interesjournals.org Furthermore, many phytochemicals, including phenolics, exhibit potent antimicrobial properties, inhibiting the growth of bacteria and fungi, thereby protecting plants from infections. scitechnol.com this compound itself has been shown to possess potent DPPH radical scavenging activities, with an IC50 value of 21.7 µM, indicating its antioxidant properties. researchgate.net

Influence of Environmental Factors on Accumulation

The biosynthesis and accumulation of plant secondary metabolites, including lignans, are influenced by a variety of genetic, ontogenic, morphogenetic, and environmental factors. nih.gov Environmental conditions such as light, temperature, soil water, soil fertility, and salinity can significantly affect the content of secondary metabolites. nih.govd-nb.info A change in even a single environmental factor can alter the accumulation of these compounds. nih.gov

For Taxus species, the chemical composition, including the presence and quantity of compounds like this compound, can vary not only among different species but also within the same species due to factors like geographical location and cultivation methods. mdpi.com Studies on lignan accumulation in two-phase cultures of Taxus x media hairy roots have shown that culture conditions, including the supplementation with precursors and elicitors, can influence lignan production profiles. researchgate.net This suggests that external stimuli can modulate the plant's metabolic pathways leading to the synthesis of these defensive compounds.

Biosynthesis and Metabolic Pathways of Isotaxiresinol

General Lignan (B3055560) Biosynthesis Pathway

The formation of lignans (B1203133) is a complex process that begins with the phenylpropanoid pathway and proceeds through a series of enzymatic reactions to produce a variety of lignan structures. nih.govacs.org The central pathway involves the dimerization of monolignols, followed by reductive steps and modifications. nih.govarkat-usa.org

The journey to synthesizing lignans, including isotaxiresinol, commences with the phenylpropanoid pathway. nih.govnih.gov This fundamental metabolic route in plants is responsible for producing a wide array of secondary metabolites from the aromatic amino acid L-phenylalanine. wikipedia.orgfrontiersin.org

The initial step is the conversion of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.govwikipedia.org Following this, a series of hydroxylation and methylation reactions occur, leading to the formation of various hydroxycinnamic acids such as p-coumaric acid, caffeic acid, and ferulic acid. nih.govwikipedia.org These acids are then activated to their corresponding Coenzyme A (CoA) esters. The reduction of these CoA esters generates monolignols, with coniferyl alcohol being the primary precursor for the majority of lignans. nih.govresearchgate.net

Key Enzymes in the Phenylpropanoid Pathway Leading to Monolignols:

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. nih.govwikipedia.org |

| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. nih.gov |

Once coniferyl alcohol is synthesized, the specific lignan pathway begins. The stereospecific coupling of two coniferyl alcohol molecules, often guided by dirigent proteins (DIRs), results in the formation of the first true lignan, pinoresinol (B1678388). nih.govnih.govresearchgate.net From pinoresinol, the pathway diversifies through the action of key enzymes.

Pinoresinol/lariciresinol (B1674508) reductase (PLR): This crucial enzyme catalyzes two consecutive reduction steps. nih.govnih.govresearchgate.net First, it reduces pinoresinol to lariciresinol. nih.gov Subsequently, it reduces lariciresinol to secoisolariciresinol (B192356). nih.govresearchgate.net PLRs are NADPH-dependent reductases and can exhibit different stereospecificities, leading to various enantiomers of the resulting lignans. nih.govwsu.eduscilit.com

Secoisolariciresinol dehydrogenase (SIRD): This enzyme is responsible for the oxidation of secoisolariciresinol to matairesinol (B191791). arkat-usa.orgfrontiersin.orgnih.gov This conversion involves the formation of a lactone ring and is a critical step in the biosynthesis of many downstream lignans, including precursors to the anticancer agent podophyllotoxin. arkat-usa.orgnih.govnih.gov Most SIRDs are NAD(P)+-dependent. frontiersin.orgnih.gov

Specific Steps in this compound Biosynthesis

The precise enzymatic steps leading specifically to the formation of this compound are not as extensively documented as the main lignan pathway. However, based on its chemical structure, this compound is a dibenzylbutane lignan, closely related to secoisolariciresinol. It is hypothesized to be formed as an isomer or a downstream product from the central lignan pathway intermediates. The formation would likely involve modifications to the core secoisolariciresinol structure, potentially through the action of specific reductases or other modifying enzymes that are yet to be fully characterized.

Modulation of Biosynthesis in Plant Cell Cultures

Plant cell cultures offer a promising platform for the production of valuable secondary metabolites like lignans. nih.govirispublishers.com The biosynthesis of these compounds can be significantly enhanced and modulated through various biotechnological strategies. nih.govsunyempire.edu

Elicitation is a technique used to stimulate the production of secondary metabolites in plant cell cultures by introducing substances known as elicitors. nih.govphcogrev.com These molecules trigger defense responses in the plant cells, often leading to an upregulation of specific biosynthetic pathways. irispublishers.comsunyempire.edu

Salicylic (B10762653) Acid (SA): This plant hormone is a well-known elicitor that plays a significant role in plant defense signaling. nih.gov Studies have shown that the exogenous application of salicylic acid can effectively stimulate the biosynthesis of lignans in cell suspension cultures. indianbotsoc.org For instance, in cultures of Gmelina arborea, salicylic acid treatment led to an increased accumulation of various lignan derivatives. indianbotsoc.org

Coronatine (B1215496) (COR): Coronatine is a phytotoxin that mimics the plant hormone jasmonic acid and is recognized as a potent elicitor. mdpi.comresearchgate.net It has been successfully used to enhance the production of phenolic compounds, including lignans and taxanes, in cell cultures of Taxus species. nih.gov

Table of Elicitors and Their Effects on Lignan-Related Biosynthesis:

| Elicitor | Plant Culture | Observed Effect | Reference |

|---|---|---|---|

| Salicylic Acid | Gmelina arborea | Increased biosynthesis of lignan derivatives. | indianbotsoc.org |

| Salicylic Acid | Taxus baccata | Modulated phenolic biosynthesis. | nih.gov |

Untargeted metabolomics has emerged as a powerful analytical tool to study the global metabolic changes in plant cells in response to elicitation. nih.govresearchgate.netmdpi.com This approach allows for the simultaneous measurement of a wide range of metabolites, providing a comprehensive snapshot of the cellular metabolome. nih.govyoutube.com

By applying untargeted metabolomics to elicited plant cell cultures, researchers can:

Identify a broad spectrum of metabolites, including known and novel lignans, that are affected by the elicitor. nih.gov

Track the dynamic changes in metabolite levels over time following elicitation. nih.gov

Elucidate the complex metabolic reprogramming that occurs, revealing new insights into the regulation of biosynthetic pathways. nih.gov

For example, an untargeted metabolomics analysis of Taxus baccata cell suspensions treated with coronatine or salicylic acid revealed significant and distinct alterations in the profiles of 83 phenolic compounds, including flavonoids, phenolic acids, and lignans. nih.gov Such studies are crucial for identifying the most effective elicitation strategies and for a deeper understanding of the metabolic networks governing the production of specific compounds like this compound. nih.govresearchgate.net

In Vitro Studies on this compound Production

Plant cell and organ cultures present a promising biotechnological platform for producing valuable secondary metabolites under controlled laboratory conditions, independent of geographical and environmental constraints. researchgate.net For compounds like this compound, which are primarily sourced from slow-growing Taxus species, in vitro methods offer a potential alternative for sustainable production. Research has primarily explored suspension cell cultures and hairy root cultures as two distinct strategies for cultivating plant tissues to synthesize lignans and other valuable phytochemicals.

Plant cell suspension cultures, which involve growing undifferentiated plant cells in a liquid medium, are a widely utilized technique for the large-scale production of secondary metabolites. mdpi.comnih.gov This method allows for uniform culture conditions and is amenable to scaling up in bioreactors. nih.gov While Taxus cell cultures are well-established as an efficient system for producing the anticancer drug paclitaxel (B517696) and other taxoids, their capacity to synthesize lignans like this compound has been less explored. mdpi.comnih.gov

Research indicates that the production of specific secondary metabolites in undifferentiated cell cultures can be challenging and is not always comparable to the parent plant. researchgate.netnih.gov For instance, a study on lignans from Taxus species noted that while pinoresinol was present in the needles and in vitro shoot cultures, it was not detected in the undifferentiated cell culture, suggesting that the biosynthetic pathways for certain lignans may be suppressed in these systems. researchgate.net

However, the production of phenolic compounds, including lignans, can be induced or enhanced through elicitation—the application of stress-inducing molecules that trigger plant defense responses. nih.gov A study on Taxus baccata cell suspensions used an untargeted metabolomics approach to investigate the effects of elicitors, specifically coronatine (COR) and salicylic acid (SA). The analysis revealed the presence of 83 different phenolic compounds, including a variety of lignans. nih.gov Elicitation had a significant and differential impact on the metabolic profile of the cells over a 24-day period. nih.gov For lignans, treatment with coronatine initially increased their production, followed by a steady decrease over time. nih.gov These findings suggest that while basal production may be low or absent, Taxus suspension cultures possess the genetic potential for lignan biosynthesis, which can be activated under specific elicitation strategies. nih.gov

Table 1: Effect of Elicitors on Phenolic Compound Families in Taxus baccata Suspension Cultures

| Phenolic Family | Elicitor | Observed Effect Over Time | Source |

|---|---|---|---|

| Flavonoids | Coronatine (COR) | Initial increase followed by a marked, steady decrease. | nih.gov |

| Lignans | Coronatine (COR) | Initial increase followed by a marked, steady decrease. | nih.gov |

| Low Molecular Weight Polyphenols | Coronatine (COR) | Sustained enhancing effect. | nih.gov |

| Phenolic Acids | Coronatine (COR) | Sustained enhancing effect. | nih.gov |

Hairy root cultures, induced by transformation with the soil bacterium Agrobacterium rhizogenes, represent another important in vitro production system. nih.govnih.gov These genetically transformed root cultures are characterized by rapid, hormone-independent growth, genetic stability, and a capacity for secondary metabolite production that is often comparable to or even higher than that of the parent plant's roots. nih.govgeneticagraria.it

Research into the biosynthetic potential of Taxus hairy roots has demonstrated their capability to produce a range of lignans. A study on two different hairy root lines of Taxus x media (lines KT and ATMA) investigated the accumulation of six lignans: secoisolariciresinol, lariciresinol, matairesinol, hydroxymatairesinol (B1246089), pinoresinol, and coniferin. researchgate.net The study found that the two root lines had different natural profiles of lignan production and responded differently to the application of biosynthetic precursors (coniferyl alcohol, L-phenylalanine) and an elicitor (methyl jasmonate). researchgate.net

In the ATMA root line, for example, treatment with a combination of coniferyl alcohol, L-phenylalanine, and methyl jasmonate in a two-phase culture system with perfluorodecalin (B110024) (a gas carrier) led to a significant accumulation of matairesinol, reaching up to 199.86 µg/g dry weight (DW). researchgate.net In the KT line, the same conditions enhanced the production of hydroxymatairesinol and coniferin. researchgate.net This demonstrates that Taxus hairy root cultures are a viable platform for producing various lignans, and their yield can be significantly enhanced through metabolic engineering strategies such as precursor feeding and elicitation. researchgate.net

Table 2: Lignan Production in Elicited Taxus x media Hairy Root Cultures

| Hairy Root Line | Treatment Conditions | Lignan | Highest Yield (µg/g DW) | Source |

|---|---|---|---|---|

| ATMA | Coniferyl alcohol + L-phenylalanine + Methyl Jasmonate (in PFD-aerated culture) | Matairesinol | 199.86 | researchgate.net |

| KT | Coniferyl alcohol + L-phenylalanine + Methyl Jasmonate (in PFD-aerated culture) | Hydroxymatairesinol | 59.29 | researchgate.net |

| KT | Coniferyl alcohol + L-phenylalanine + Methyl Jasmonate (in PFD-degassed culture) | Coniferin | 134.60 | researchgate.net |

Metabolic Fate of this compound in Biological Systems

When plant lignans like this compound are consumed, they are not directly absorbed in their original form. Instead, their biological fate is largely determined by the metabolic activity of the intestinal microflora. nih.govnih.gov This microbial biotransformation is a critical step that converts dietary plant lignans into more bioactive compounds known as enterolignans, primarily enterodiol (B191174) and enterolactone (B190478). nih.govresearchgate.net

The process begins in the colon, where a complex consortium of gut bacteria metabolizes the ingested plant lignans. nih.govresearchgate.net This conversion involves several biochemical steps, including deglycosylation (if the lignan is in a glycoside form), demethylation, and dehydroxylation. nih.gov No single bacterial species is known to carry out the entire transformation; rather, it is the result of the synergistic action of a diverse microbial community. nih.gov

Studies using germ-free rats have provided definitive evidence for the essential role of gut microbiota in this process. When germ-free rats are fed a diet containing plant lignans, the mammalian lignans enterodiol and enterolactone are not detected in their urine. nih.govresearchgate.net However, when these rats are colonized with human fecal bacteria, they gain the ability to produce and excrete these enterolignans, demonstrating that the conversion is entirely dependent on microbial activity. nih.gov

After being produced by the gut microbiota, enterodiol and enterolactone are absorbed from the colon into the bloodstream. nih.gov From there, they circulate throughout the body and can undergo further Phase II metabolism in the liver, where they are conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion in the urine. researchgate.net

An in vivo study investigating the effects of orally administered this compound in rats demonstrated significant anti-osteoporotic activity, preventing bone loss. researchgate.netnih.gov This finding strongly suggests that this compound, or more likely its resulting enterolignan metabolites, is absorbed into the systemic circulation where it can exert biological effects. researchgate.netnih.gov Therefore, it is presumed that this compound follows this general metabolic pathway common to all dietary lignans, being converted by gut bacteria into enterodiol and enterolactone, which are the primary compounds responsible for its bioactivity within the body.

Pharmacological Activities and Mechanistic Studies of Isotaxiresinol

Antioxidant and Radical-Scavenging Properties

Isotaxiresinol demonstrates potent antioxidant properties, which are crucial for protecting cellular components from damage induced by free radicals ontosight.aimtoz-biolabs.com. This protective effect is particularly relevant in the context of diseases linked to oxidative stress ontosight.ai.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS), or free radicals, and the body's antioxidant defense mechanisms, leading to cellular and tissue damage medicalnewstoday.commdpi.com. Antioxidants, such as those found in plant-derived compounds like lignans (B1203133), function by neutralizing or removing free radicals through the donation of an electron, thereby mitigating their damaging effects medicalnewstoday.com. The reduction of oxidative stress can be achieved by various strategies, including decreasing exposure to environmental oxidants, enhancing the levels of endogenous and exogenous antioxidants, and stabilizing mitochondrial energy production nih.gov. As a lignan (B3055560), this compound's mechanism of action in reducing oxidative stress likely involves direct scavenging of these harmful free radicals ontosight.ai.

The strong antioxidant capacity of this compound contributes significantly to the protection of cells from free radical-induced damage ontosight.ai. This is vital for the prevention and treatment of numerous chronic diseases where oxidative stress is a contributing factor ontosight.aimtoz-biolabs.com. Oxidative stress can lead to damage to cellular components such as lipids, proteins, and DNA, and is implicated in the aging process and the development of conditions like cancer, diabetes, and heart disease medicalnewstoday.commdpi.com. By effectively neutralizing free radicals, this compound plays a role in attenuating this oxidative damage.

Research findings have quantified the radical-scavenging capabilities of this compound. In studies involving extracts from the wood of Taxus yunnanensis, this compound exhibited potent DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical scavenging activity.

Table 1: DPPH Radical Scavenging Activity

| Compound | IC50 (µM) | Source |

| This compound | 21.7 | nih.govthieme-connect.com |

| Seco-isolariciresinol | 28.9 | nih.govthieme-connect.com |

IC50: Half maximal inhibitory concentration.

These data indicate that this compound is an effective scavenger of DPPH radicals, comparable to other active lignans like seco-isolariciresinol nih.govthieme-connect.com. Other studies have also noted the high radical scavenging activity of this compound alongside isolariciresinol (B191591) and lariciresinol (B1674508) koreascience.kr.

Anti-inflammatory Effects and Immunomodulation

This compound has demonstrated notable anti-inflammatory properties mtoz-biolabs.com. As a member of the lignan class, it contributes to the recognized anti-inflammatory activities associated with these polyphenolic compounds ontosight.ai.

A key aspect of this compound's anti-inflammatory action involves its ability to suppress the production of pro-inflammatory cytokines mtoz-biolabs.com. For instance, in studies comparing Taxus media (TM) and its fermented counterpart (TMQ), which contains this compound, administration of TMQ was observed to downregulate levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the serum of tumor-bearing mice. Concurrently, it led to an upregulation of interferon-gamma (IFN-γ) levels, collectively indicating a significant immunomodulatory and anti-inflammatory effect nih.gov.

Lignans isolated from the heartwood of Taxus baccata, the plant from which this compound was originally extracted, have been shown to play a positive role in inhibiting key inflammatory enzymes such as butyrylcholinesterase (BChE) and lipoxygenase (LOX) ub.edursc.org. This suggests a potential mechanism by which this compound, as a constituent of these lignans, could exert its anti-inflammatory effects through enzyme inhibition.

Anticancer and Antiproliferative Activities

This compound has attracted attention for its potential in cancer treatment, with research indicating its anticancer effects ontosight.ai. It has been found to inhibit the growth of various cancer cells, including breast and colon cancer cells mtoz-biolabs.com. This anticancer action is thought to be mediated by its capacity to induce apoptosis (programmed cell death) and suppress the proliferation of tumor cells mtoz-biolabs.com. Lignans, as a broader class of compounds, are well-documented for their anticancer properties researchgate.net.

However, the antiproliferative activity of this compound can vary depending on the cell line and experimental conditions. For example, in an in vitro study evaluating its effect on murine myeloma (P3X) cells, this compound did not significantly affect cell proliferation at tested concentrations (12.5 and 25 µg/mL). In contrast, another lignan, yatein (B1682354), demonstrated potent cytotoxicity against these same cells, inducing approximately 75% cell death at 25 µg/mL unimi.ittandfonline.com. Similarly, when tested alongside taxiresinol (B1249438) and secoisolariciresinol (B192356) against mouse colorectal cancer and human fibrosarcoma cell lines, secoisolariciresinol exhibited the greatest activity against fibrosarcoma, suggesting a more limited or absent antiproliferative effect for this compound in these specific contexts researchgate.net.

Table 2: Antiproliferative Activity against Murine Myeloma Cells (P3X)

| Compound | Concentration (µg/mL) | Effect on Proliferation | Source |

| This compound | 12.5, 25 | No significant effect | unimi.ittandfonline.com |

| Yatein | 12.5, 25 | Potent cytotoxicity (75% cell death at 25 µg/mL) | unimi.ittandfonline.com |

| Isorhamnetin | 12.5, 25 | No significant effect | unimi.ittandfonline.com |

| Ferruginol | 12.5, 25 | No significant effect | unimi.ittandfonline.com |

Anti-osteoporotic Activity

Impact on Bone Mineral Content (BMC) and Bone Mineral Density (BMD)

Studies have investigated the effects of this compound on bone mineral content (BMC) and bone mineral density (BMD), crucial indicators of bone health. In an in vivo model using ovariectomized (OVX) rats, which serve as a model for postmenopausal osteoporosis, oral administration of this compound demonstrated a positive influence on bone parameters. After six weeks of treatment with this compound at doses of 50 and 100 mg/kg/day, both the bone mineral content (BMC) and bone mineral density (BMD) in total and cortical bones were observed to increase when compared to OVX control rats. wikipedia.orglipidmaps.org

Table 1: Impact of this compound on Bone Mineral Content (BMC) and Bone Mineral Density (BMD) in OVX Rats

| Treatment Group | Dose (mg/kg/day) | Duration (weeks) | Effect on Total Bone BMC & BMD | Effect on Cortical Bone BMC & BMD |

| OVX Control | - | 6 | Decreased | Decreased |

| This compound | 50 | 6 | Increased | Increased |

| This compound | 100 | 6 | Increased | Increased |

Note: Specific numerical increases in BMC and BMD were not provided in the source. wikipedia.orglipidmaps.org

Prevention of Bone Fracture

Beyond its effects on bone density, this compound has shown promise in enhancing bone strength and preventing fractures. In the ovariectomized rat model, the administration of this compound effectively prevented the decrease in three distinct bone strength indexes that were induced by the OVX surgery. wikipedia.orglipidmaps.org This suggests that this compound may be a valuable compound for the treatment of postmenopausal osteoporosis, particularly in preventing bone fractures associated with estrogen deficiency. wikipedia.orgwikidata.org

Effects on Serum Biochemical Markers for Bone Remodeling

This compound's influence on bone health extends to its modulation of serum biochemical markers involved in bone remodeling. Research indicates that this compound slightly increased markers associated with bone formation while significantly inhibiting markers related to bone resorption. wikipedia.org This dual action suggests a beneficial rebalancing of bone turnover. Importantly, these effects were observed without any reported side effects on uterine tissue. wikipedia.org The specific names of the biochemical markers analyzed were not detailed in the provided research findings. wikipedia.org

Hepatoprotective Activity

This compound demonstrates significant hepatoprotective activity, offering protection against liver injury. It has been shown to prevent hepatic injury induced by d-galactosamine (B3058547) (d-GalN) and lipopolysaccharide (LPS). wikidata.orgwikipedia.orgnih.gov This protective effect is evidenced by the reduction of elevated serum levels of glutamic pyruvic transaminase (sGPT), also known as alanine (B10760859) transaminase (ALT), and glutamic oxaloacetic transaminase (sGOT), also known as aspartate aminotransferase (AST), which are common indicators of liver damage. wikipedia.org

Table 2: Impact of this compound on Serum Transaminase Levels in d-GalN/LPS-Induced Hepatic Injury in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Effect on sGPT (ALT) Levels | Effect on sGOT (AST) Levels |

| d-GalN/LPS Intoxication | - | Elevated | Elevated |

| This compound + d-GalN/LPS | 10 | Significantly Reduced | Significantly Reduced |

| This compound + d-GalN/LPS | 50 | Significantly Reduced | Significantly Reduced |

Note: Data derived from studies where pre-administration of this compound occurred 12 and 1 hour before d-GalN/LPS administration. wikipedia.org

Inhibition of Hepatic Apoptosis

A key mechanism underlying this compound's hepatoprotective activity is its ability to inhibit hepatocyte apoptosis. This inhibition is achieved through a dual mechanism: by blocking the production of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), by activated macrophages, and through a direct inhibition of apoptosis induced by TNF-alpha. wikidata.orgwikipedia.orgnih.govciteab.com In experimental models, pre-treatment with this compound significantly reduced DNA fragmentation and prevented chromatin condensation and apoptotic body formation, all hallmarks of apoptosis, thereby mitigating hepatitis. wikipedia.org

Potential in Metabolic Diseases

While metabolic diseases, characterized by abnormal metabolism and often linked to oxidative stress and inflammation, are a significant area of research, the provided scientific literature does not explicitly detail the potential role or specific research findings of this compound in the context of metabolic diseases. nih.govctdbase.org

Other Reported Biological Activities (e.g., antiviral, antibacterial, antiasthmatic, antidiabetic, neuroprotective)

This compound, a lignan compound, has garnered attention for its diverse therapeutic potential, extending beyond its previously discussed activities to include antiviral, antibacterial, antidiabetic, and neuroprotective properties. These broad biological effects are often attributed to its inherent antioxidant and anti-inflammatory characteristics. nih.gov

Antiviral Activity

While comprehensive studies detailing the specific antiviral mechanisms of this compound are limited in the available literature, general "antimicrobial activities" have been reported for this lignan. nih.gov Furthermore, lignans, as a class of compounds to which this compound belongs, have been broadly investigated in antiviral research. nih.govcdutcm.edu.cn This suggests a potential for this compound to exhibit antiviral properties, although further dedicated research is needed to elucidate its efficacy against specific viral pathogens and its underlying mechanisms of action.

Antibacterial Activity

This compound has been noted for its "antimicrobial activities" and "antibacterial activities in vitro." nih.govnih.gov Extracts from Taxus wallichiana Zucc, a plant from which this compound can be isolated, have demonstrated significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi, as well as fungal strains. nih.gov Although specific minimum inhibitory concentrations (MICs) for isolated this compound against these pathogens were not explicitly provided in the search results, its presence within these active extracts indicates its potential contribution to their antibacterial properties. Similarly, lignans isolated from Taxus baccata L. have also shown antimicrobial activity. wikipedia.org

Antiasthmatic Activity

Direct and detailed research specifically on the antiasthmatic activity of this compound is not extensively documented in the provided information. However, many plant-derived compounds, particularly flavonoids and other polyphenols, are known to exert antiasthmatic effects through mechanisms such as anti-inflammatory, antihistamine, and bronchodilator properties. nih.govuni.lu Given this compound's established anti-inflammatory effects, nih.gov it is plausible that it could contribute to antiasthmatic responses, potentially operating through similar pathways as other bioactive plant compounds. Further targeted studies are required to confirm and characterize any antiasthmatic potential of this compound.

Antidiabetic Activity

This compound has demonstrated significant antidiabetic potential, particularly in reducing blood glucose levels. In a study involving streptozotocin-induced diabetic rats, this compound (at a dose of 100 mg/kg, administered intraperitoneally) effectively lowered fasting blood glucose levels by 34.5%. mitoproteome.org This effect was comparable to, and in some cases stronger than, other known lignans and a positive control. For instance, secoisolariciresinol reduced blood glucose by 33.4%, and taxiresinol by 20.9%. The combination of tolbutamide (B1681337) (200 mg/kg) and buformin (B1668040) (1 mg/kg), used as a positive control, resulted in a 24.0% reduction. mitoproteome.org The anti-inflammatory properties of this compound may also contribute to its antidiabetic effects, as inflammation is a key factor in the development of chronic diseases like diabetes. nih.gov

Table 1: Hypoglycemic Effects of Lignans and Control in Diabetic Rats mitoproteome.org

| Compound | Dose (i.p.) | Reduction in Fasting Blood Glucose (%) |

| This compound | 100 mg/kg | 34.5 |

| Secoisolariciresinol | 100 mg/kg | 33.4 |

| Taxiresinol | 100 mg/kg | 20.9 |

| Tolbutamide + Buformin | 200 mg/kg + 1 mg/kg | 24.0 |

Neuroprotective Activity

This compound has been investigated for its potential in neuroprotection. nih.govnih.gov Its neuroprotective effects are likely linked to its strong antioxidant properties, which help protect cells from damage caused by free radicals, a significant factor in neurodegenerative conditions. nih.gov The ability of polyphenols, including lignans, to modulate oxidative stress and inflammation is a recognized mechanism for their neuroprotective functions. senescence.inforesearchgate.net

Preclinical Studies and in Vivo Efficacy

Animal Models for Disease Research

To understand the potential therapeutic effects of Isotaxiresinol, researchers have utilized specific and well-characterized animal models that replicate the pathophysiology of human diseases.

The ovariectomized (OVX) rat is a widely accepted and utilized animal model for studying postmenopausal osteoporosis. This model mimics the estrogen deficiency that occurs in postmenopausal women, leading to bone loss and an increased risk of fractures. In this model, female rats undergo surgical removal of their ovaries, which induces a state of estrogen deficiency and subsequent bone deterioration. This allows for the investigation of potential therapeutic agents that can prevent or reverse osteoporotic changes. Studies have employed this model to evaluate the effects of this compound on bone health.

Murine models are instrumental in cancer research for evaluating the in vivo efficacy of potential anti-cancer compounds. One such model involves the use of A549 human lung adenocarcinoma cells, which are implanted into immunodeficient mice to form tumors. These "A549 tumor mice" serve as a xenograft model, allowing for the study of tumor growth and the assessment of therapeutic interventions in a living organism. While the A549 xenograft model is a standard for lung cancer research, to date, no published studies have specifically investigated the in vivo efficacy of this compound in this particular murine cancer model.

To investigate the protective effects of this compound against liver damage, researchers have utilized models of hepatic apoptosis. A common model involves the administration of D-galactosamine (B3058547) (d-GalN) and lipopolysaccharide (LPS) to mice. This combination induces a robust inflammatory response and subsequent apoptosis (programmed cell death) of liver cells, mimicking certain forms of acute liver injury. This model is valuable for screening compounds that may have hepatoprotective properties.

Evaluation of In Vivo Efficacy

The therapeutic potential of this compound has been assessed in the aforementioned animal models by measuring various physiological and molecular parameters.

In studies utilizing the OVX rat model, the in vivo efficacy of this compound in mitigating postmenopausal osteoporosis was evaluated through the assessment of key bone parameters and biochemical markers of bone turnover.

Bone Parameters: Measurements of bone mineral density (BMD) and bone mineral content (BMC) are critical indicators of bone health. In OVX rats, a significant decrease in these parameters is typically observed. Treatment with this compound has been shown to counteract these effects, leading to an increase in both BMD and BMC. Furthermore, the structural integrity of the bone, often compromised in osteoporosis, was also assessed.

Biochemical Markers: The process of bone remodeling involves a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Biochemical markers in the serum can reflect the rate of these processes. In OVX rats, there is an increase in markers of bone resorption. Studies have shown that this compound administration can modulate these markers, indicating a potential to restore the balance in bone turnover. Specifically, this compound has been observed to decrease markers of bone resorption while having a lesser effect on markers of bone formation, suggesting a primary anti-resorptive mechanism of action.

| Parameter | Effect of Ovariectomy (OVX) | Effect of this compound Treatment in OVX Rats |

| Bone Mineral Density (BMD) | Decreased | Increased |

| Bone Mineral Content (BMC) | Decreased | Increased |

| Bone Resorption Markers | Increased | Decreased |

| Bone Formation Markers | Variably affected | Minor changes |

As previously mentioned, there is a lack of published in vivo studies investigating the effects of this compound on A549 tumor-bearing mice. Consequently, there is no available data on its efficacy in inhibiting tumor growth or the molecular mechanisms involved in this specific cancer model. Further research is required to explore the potential anti-cancer properties of this compound in vivo.

Safety Studies and Side Effect Profile

Preclinical safety evaluation of new chemical entities is a critical step in drug development, providing essential information about potential adverse effects before human trials. For this compound, a lignan (B3055560) isolated from the wood of Taxus yunnanensis, the available preclinical safety data in the public domain is limited. The primary focus of in vivo research on this compound has been its therapeutic potential, particularly in the context of postmenopausal osteoporosis.

A key study investigating the anti-osteoporotic activity of this compound in an ovariectomized (OVX) rat model provides the most direct insight into its safety profile. In this research, female Wistar rats were orally administered this compound at doses of 50 and 100 mg/kg/day for a duration of six weeks. The study reported that alongside its beneficial effects on bone mineral density and bone strength, this compound did not produce any observable side effects on the uterine tissue of the treated animals. researchgate.netnih.gov This finding is significant as it suggests a lack of undesirable estrogenic effects on the uterus, a common concern with compounds used for postmenopausal conditions.

The table below summarizes the findings from the available in vivo study concerning the safety of this compound.

Table 1: Summary of In Vivo Safety Findings for this compound

| Test System | Doses Administered | Duration of Study | Key Safety Observations | Reference |

|---|

It is important to note that the absence of broader toxicological data does not imply the absolute safety of this compound. A thorough evaluation of its safety profile would necessitate a battery of preclinical tests conducted according to international regulatory guidelines. Such studies would provide a more complete understanding of its potential risks and help establish a safe dose range for any future clinical investigations.

Structure Activity Relationship Sar Studies and Derivatives

Identification of Key Structural Features for Biological Activity

While specific SAR studies exclusively focused on isotaxiresinol are not extensively detailed in the available literature, general principles for lignan (B3055560) bioactivity can be applied. The biological activities of lignans (B1203133) are often attributed to their core phenylpropanoid dimer structure, the nature and position of substituents on the aromatic rings, and the stereochemistry of the molecule.

For this compound, key structural features likely contributing to its biological activity, such as its anti-osteoporotic effects, include:

The Dihydrobenzofuran Ring: This central ring system provides a rigid scaffold for the appended phenyl groups.

Hydroxyl and Methoxyl Groups: The phenolic hydroxyl groups and methoxyl groups on the aromatic rings are critical for antioxidant activity and interactions with biological targets. The pattern of substitution influences the molecule's electronic properties and hydrogen-bonding capabilities.

Stereochemistry: The specific spatial arrangement of the substituents on the dihydrobenzofuran ring is crucial for receptor binding and biological response.

Comparison with Related Lignans and Their Activities

Comparing this compound with other lignans helps to elucidate the structural determinants of activity.

Yatein (B1682354): In studies evaluating antiproliferative activity against murine myeloma cells, yatein demonstrated potent cytotoxicity, inducing approximately 75% cell death at a concentration of 25 µg/mL. tandfonline.comunimi.it In contrast, this compound showed low activity in the same assay, indicating that structural differences between the two lignans significantly impact their cytotoxic potential. tandfonline.comunimi.it Yatein, a dibenzylbutyrolactone lignan, possesses a different core structure which may account for its higher potency in this context. tandfonline.comunimi.it

Secoisolariciresinol (B192356): This lignan is a well-known phytoestrogen precursor that is metabolized to enterodiol (B191174) and enterolactone (B190478) by gut microbiota. nih.govtaylorandfrancis.com These metabolites are credited with many of the health benefits associated with secoisolariciresinol, including anticancer and antioxidant effects. nih.gov While both this compound and secoisolariciresinol exhibit beneficial effects on bone health, their mechanisms and potencies may differ due to the open, more flexible structure of secoisolariciresinol compared to the rigid dihydrobenzofuran ring of this compound. researchgate.netnih.gov

Taxiresinol (B1249438): As a structural isomer of this compound, taxiresinol shares the same molecular formula and core structure. Minor differences in stereochemistry or substitution patterns can, however, lead to variations in biological activity. Both are found in plants of the Taxus genus. nih.govresearchgate.net

Lariciresinol (B1674508): This lignan has been shown to inhibit tumor growth and angiogenesis in breast cancer models. nih.gov Like this compound, it possesses a furan (B31954) ring structure. Studies on its anti-hepatitis B virus activity have also been reported. mdpi.com A direct comparison of potency with this compound in these activities has not been extensively studied.

Matairesinol (B191791): Known for its anticancer properties, particularly in hormone-sensitive cancers like prostate cancer, matairesinol has demonstrated the ability to induce mitochondrial dysfunction and inhibit cancer cell migration. mdpi.comnih.gov It is a dibenzylbutyrolactone lignan, structurally distinct from the dihydrobenzofuran structure of this compound. taylorandfrancis.com

Isolariciresinol (B191591): This lignan has been noted for its presence in various plants and is structurally related to other bioactive lignans. mdpi.comnih.gov

The following table summarizes the core structural classes and noted biological activities of these related lignans.

| Compound | Core Structure | Notable Biological Activities |

| This compound | Dihydrobenzofuran | Anti-osteoporotic researchgate.netnih.gov |

| Yatein | Dibenzylbutyrolactone | Potent antiproliferative/cytotoxic tandfonline.comunimi.it |

| Secoisolariciresinol | Dibenzylbutanediol | Precursor to enterolignans, antioxidant, anticancer nih.gov |

| Taxiresinol | Dihydrobenzofuran | Found in Taxus species researchgate.net |

| Lariciresinol | Furofuran | Anti-tumor, anti-angiogenesis, antiviral nih.govmdpi.com |

| Matairesinol | Dibenzylbutyrolactone | Anticancer, anti-metastatic mdpi.comnih.gov |

| Isolariciresinol | Tetralin | Plant metabolite nih.gov |

Research on this compound Derivatives

The development of derivatives is a common strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound.

Currently, there is a limited body of research specifically detailing the synthesis and biological evaluation of novel this compound derivatives. However, the general principles of medicinal chemistry suggest that modifications could be made at several positions on the this compound scaffold. Potential synthetic strategies could involve:

Modification of Hydroxyl Groups: Esterification or etherification of the phenolic hydroxyl groups could alter the compound's solubility, membrane permeability, and metabolic stability.

Alteration of the Aromatic Substitution Pattern: The introduction of different functional groups on the aromatic rings could modulate the electronic properties and steric bulk, potentially leading to enhanced target binding.

Stereochemical Modifications: Synthesis of different stereoisomers of this compound could help to identify the optimal geometry for a specific biological activity.

The biological evaluation of these synthetic derivatives would typically involve a battery of in vitro assays to assess their activity against specific targets, followed by in vivo studies in animal models for the most promising candidates. nih.govrsc.orgmdpi.comnih.govmdpi.com

Future Directions in Medicinal Chemistry of this compound

The future of medicinal chemistry research on this compound holds potential for the development of new therapeutic agents. Key future directions include:

Comprehensive SAR Studies: Systematic modification of the this compound structure is needed to build a comprehensive SAR model. This would guide the rational design of more potent and selective analogs.

Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets of this compound is crucial. Understanding how it exerts its anti-osteoporotic and other potential effects at a molecular level will facilitate the design of improved derivatives.

Development of Novel Derivatives: Based on SAR data, the synthesis of novel derivatives with improved pharmacological profiles is a primary goal. This could involve creating prodrugs to enhance bioavailability or modifying the structure to increase target affinity and reduce off-target effects.

Computational Modeling: The use of in silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can accelerate the drug discovery process by predicting the activity of virtual compounds before their synthesis. wikipedia.orgnih.govmdpi.com

Exploration of New Therapeutic Areas: While the anti-osteoporotic activity of this compound is the most studied, its potential in other areas, such as cancer, inflammation, and neurodegenerative diseases, warrants further investigation.

The integration of synthetic chemistry, pharmacology, and computational science will be essential to fully exploit the therapeutic potential of the this compound scaffold. imgroupofresearchers.comnih.govnih.govrjeid.com

Advanced Analytical and Methodological Approaches in Isotaxiresinol Research

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) stands as a cornerstone for the quantitative analysis of lignans (B1203133), including isotaxiresinol, in various biological and botanical samples. rsc.org This powerful technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for detecting and quantifying trace amounts of specific compounds in complex mixtures. rsc.orgnih.gov

In a typical HPLC-MS/MS workflow for lignan (B3055560) analysis, a liquid chromatography system separates the components of an extract based on their physicochemical properties, such as polarity. The separated compounds are then introduced into a mass spectrometer, where they are ionized and fragmented. By selecting a specific precursor ion (the molecular ion of the compound of interest) and monitoring for a characteristic fragment ion, a highly specific and quantitative measurement can be achieved. youtube.comyoutube.com

While a specific, validated HPLC-MS/MS method solely for this compound is not extensively detailed in the available literature, methods developed for the quantification of other major plant lignans such as secoisolariciresinol (B192356), matairesinol (B191791), lariciresinol (B1674508), and pinoresinol (B1678388) provide a strong framework. nih.govnih.gov These methods often utilize a reversed-phase C18 column with a gradient elution of water and an organic solvent (like methanol (B129727) or acetonitrile), both containing a small percentage of an acid (e.g., formic acid) to improve ionization. nih.govscripps.edu Detection is typically performed in negative ion mode using electrospray ionization (ESI). nih.gov

Table 1: Representative HPLC-MS/MS Parameters for Lignan Analysis (Note: These are general parameters for lignan analysis and would require optimization for the specific quantification of this compound.)

| Parameter | Typical Setting |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of phytochemicals, including lignans. mdpi.com It is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and reproducibility, making it suitable for both qualitative and quantitative analysis. researchgate.net HPTLC is particularly useful for the screening of a large number of samples simultaneously and for monitoring the isolation and purification of natural products. researchgate.net

The principle of HPTLC involves the separation of compounds on a high-performance plate coated with a stationary phase (e.g., silica (B1680970) gel). The mobile phase moves up the plate by capillary action, and compounds are separated based on their differential partitioning between the stationary and mobile phases. mdpi.com For quantitative analysis, densitometric scanning is employed to measure the absorbance or fluorescence of the separated spots.

Untargeted Metabolomics Analysis

Untargeted metabolomics is a comprehensive analytical approach that aims to measure as many small molecules (metabolites) as possible in a biological sample. nih.govmdpi.com This technique is particularly useful for exploring the metabolic variations in organisms, such as different plant species or tissues, and for identifying potential biomarkers. nih.gov In the context of this compound research, untargeted metabolomics can be employed to study Taxus species, the natural source of this compound, to understand its biosynthesis and accumulation. rsc.org

The workflow for untargeted metabolomics typically involves sample extraction, followed by analysis using a high-resolution mass spectrometer coupled to a liquid chromatography system (LC-HRMS). nih.gov The resulting data is a complex set of features, each characterized by a mass-to-charge ratio (m/z) and retention time. Advanced bioinformatics and statistical tools are then used to process this data, identify significant features, and putatively annotate the corresponding metabolites by comparing their mass spectra with databases. nih.gov

Studies employing untargeted metabolomics on Taxus species have successfully identified a wide range of metabolites, including other taxoids and flavonoids. While these studies provide a proof of concept for the application of this technology, the specific identification and annotation of this compound within these large datasets have not been explicitly reported in the available literature.

In Vitro Assays for Biological Activity

To investigate the potential therapeutic properties of this compound, a variety of in vitro assays are employed to assess its biological activity. These assays are crucial for the initial screening of a compound's efficacy in a controlled laboratory setting.

MTT Assay for Antiproliferative Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is often used as an indicator of cell viability and proliferation. japsonline.comnih.gov In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. japsonline.com By treating cancer cell lines with varying concentrations of a compound, the antiproliferative effect can be quantified, often expressed as the IC50 value (the concentration of the compound that inhibits cell growth by 50%). nih.gov Specific studies detailing the IC50 value of this compound against various cancer cell lines are not available in the current literature.

DPPH Radical Scavenging Assay for Antioxidant Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate the antioxidant capacity of a compound. mdpi.com DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a pale-yellow hydrazine, leading to a decrease in absorbance at a specific wavelength. mdpi.comscielo.org.mx The antioxidant activity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. biorxiv.org There is a lack of specific data in the published literature regarding the DPPH radical scavenging activity and IC50 value of this compound.

Table 2: Common In Vitro Assays and Their Principles

| Assay | Biological Activity Measured | Principle |

|---|---|---|

| MTT Assay | Antiproliferative Activity / Cytotoxicity | Metabolic reduction of MTT to formazan by viable cells. japsonline.com |

| DPPH Radical Scavenging Assay | Antioxidant Activity | Scavenging of the stable DPPH free radical by an antioxidant. mdpi.com |

Cell-Based Compound Screening Platforms

Cell-based screening platforms are essential tools in modern drug discovery, allowing for the high-throughput screening (HTS) of large compound libraries to identify molecules with desired biological activities. bmglabtech.comucsf.edu These platforms utilize living cells to provide a more physiologically relevant context compared to biochemical assays. nih.gov Assays can be designed to measure a wide range of cellular responses, including cell proliferation, cytotoxicity, apoptosis, and the modulation of specific signaling pathways. nih.gov

The process involves miniaturization and automation to test thousands of compounds in a short period. bmglabtech.comyoutube.com While these platforms are powerful for identifying novel bioactive compounds, there is no specific information available in the scientific literature to indicate that this compound has been included in or identified through such high-throughput screening campaigns.

Immunofluorescence and Electron Microscopy for Cellular Effects

To understand the mechanism of action of a bioactive compound at the cellular level, microscopic techniques such as immunofluorescence and electron microscopy are invaluable.

Immunofluorescence: This technique allows for the visualization of the subcellular localization of specific proteins or other molecules within a cell. nih.govnih.gov It involves using fluorescently labeled antibodies that bind to the target of interest. By observing the cells under a fluorescence microscope, researchers can determine where a compound might be acting or what cellular structures it might be affecting. thermofisher.comcmu.edu

Electron Microscopy: Electron microscopy (EM), including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides ultra-high-resolution images of cells and their organelles. researchgate.net TEM is used to visualize the internal ultrastructure of cells, revealing fine details of cellular components and any changes induced by a compound. nih.gov SEM, on the other hand, provides detailed images of the cell surface morphology.

Currently, there are no published studies that have utilized immunofluorescence or electron microscopy to investigate the specific cellular effects or ultrastructural changes induced by this compound. Such studies would be crucial in elucidating its potential mechanisms of action.

Conclusion and Future Perspectives in Isotaxiresinol Research

Summary of Key Research Findings and Therapeutic Potential

Isotaxiresinol has demonstrated a range of beneficial biological activities. It exhibits significant antioxidant properties, effectively neutralizing free radicals and reducing oxidative stress, a critical factor in numerous chronic diseases. ontosight.aimtoz-biolabs.com Furthermore, it possesses anti-inflammatory effects, attributed to its ability to suppress the production of pro-inflammatory cytokines. ontosight.aimtoz-biolabs.com

Beyond its antioxidant and anti-inflammatory roles, this compound has shown promise in the field of oncology. Studies indicate its potential anticancer effects, including the inhibition of growth in various cancer cell lines, such as breast and colon cancer cells, and its capacity to induce apoptosis (programmed cell death). ontosight.aimtoz-biolabs.com In the context of bone health, this compound has exhibited therapeutic potential for postmenopausal osteoporosis by promoting bone formation and significantly inhibiting bone resorption. mdpi.comnih.govicm.edu.plscispace.com Additionally, it has been found to possess anti-allergic properties, demonstrating a more potent inhibitory effect on histamine (B1213489) release in an in vitro assay compared to sodium cromoglicate, a common anti-allergic drug. nih.gov Its inhibitory potential against tumor necrosis factor-alpha (TNF-α) dependent hepatic apoptosis has also been reported. psu.eduresearchgate.net

Emerging Research Directions and Gaps in Knowledge

Despite the encouraging findings, research into this compound is still in its nascent stages, with several emerging directions and existing knowledge gaps. Ongoing studies are actively exploring its broader pharmacological effects and potential medical applications. ontosight.ai A crucial next step involves validating early findings through rigorous in vitro and in vivo studies to confirm its reported activities, particularly its anti-inflammatory effects, which may currently be supported by in silico models. nih.gov

Future research should prioritize elucidating the precise mechanisms of action of this compound, along with its safety profiles and clinical applicability. mdpi.com There is also an opportunity to explore underutilized parts of Taxus plants to uncover novel bioactive compounds, potentially including new derivatives or synergistic agents. mdpi.com Investigations into combinatorial therapies, leveraging this compound's synergy with other plant-derived compounds or modern drug delivery platforms, represent a promising avenue. mdpi.com Furthermore, the clinical translation of lesser-known compounds from Taxus species, including lignans (B1203133), warrants increased attention. mdpi.com The phytochemistry and complex bioactivity of the Taxus aril, for instance, remain largely underexplored. mdpi.com

Potential for Development of Novel Pharmacological Agents

The diverse and promising biological activities of this compound position it as an intriguing candidate for the development of novel pharmacological agents. Its antioxidant, anticancer, anti-inflammatory, and immunomodulatory properties make it a valuable compound with considerable potential for applications in medicine and as a component in dietary supplements. ontosight.aimtoz-biolabs.com The comprehensive examination of compounds derived from Taxus species, including lignans like this compound, highlights their critical role in modern medicine and underscores the necessity for continued research to fully harness their therapeutic capabilities. mdpi.com

Sustainable Production and Exploitation Strategies

This compound is a natural lignan (B3055560) primarily sourced from Taxus species. mtoz-biolabs.com However, the traditional methods of sourcing from wild Taxus populations, particularly the overharvesting of bark and the slow growth rate of the trees, pose significant sustainability challenges and have led to legal protections for these species. mdpi.com

To ensure a sustainable supply and exploitation of this compound and other valuable compounds from Taxus, alternative production strategies are crucial. Advances in synthetic biology, plant cell culture technologies, and endophytic fungi-mediated biosynthesis offer promising, scalable, and eco-friendly avenues for production. mdpi.comtesisenred.netnih.gov Plant cell-based biotechnological platforms are particularly attractive due to their rapid cell growth, controlled growing conditions, and ease of scale-up, providing an efficient and environmentally conscious approach. nih.gov Moreover, there is potential for circular economy approaches, such as reusing raw material from established paclitaxel (B517696) production systems (e.g., Taxus baccata cell cultures) to extract other valuable phenolic compounds, including lignans, thereby offering a more sustainable alternative. nih.gov Implementing intensified interdisciplinary research and sustainable exploitation strategies is paramount to fully harness the therapeutic potential of the Taxus genus without compromising biodiversity. mdpi.comresearchgate.netresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.